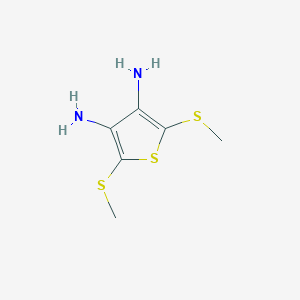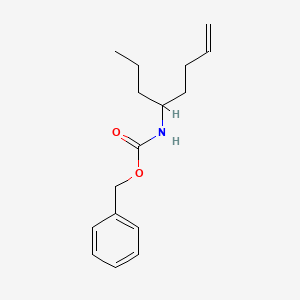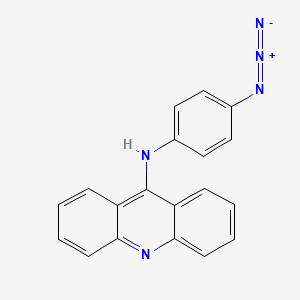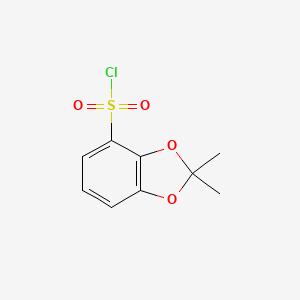![molecular formula C13H13Br3O4 B14386321 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate CAS No. 89670-67-7](/img/structure/B14386321.png)
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate typically involves multiple steps. One common method starts with the bromination of phenol to obtain 2,3,4-tribromophenol. This intermediate is then reacted with ethylene glycol to form 2-(2,3,4-tribromophenoxy)ethanol. The final step involves esterification with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the ester group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated phenoxy group makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a flame retardant due to its bromine content.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2,4,5-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- 2-[2-(2,3,5-Tribromophenoxy)ethoxy]ethyl prop-2-enoate
- 2-[2-(2,3,4-Trichlorophenoxy)ethoxy]ethyl prop-2-enoate
Uniqueness
2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate is unique due to its specific bromination pattern, which can influence its reactivity and interaction with biological targets. The presence of three bromine atoms in the 2,3,4-positions of the phenoxy group distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Número CAS |
89670-67-7 |
|---|---|
Fórmula molecular |
C13H13Br3O4 |
Peso molecular |
472.95 g/mol |
Nombre IUPAC |
2-[2-(2,3,4-tribromophenoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H13Br3O4/c1-2-11(17)20-8-6-18-5-7-19-10-4-3-9(14)12(15)13(10)16/h2-4H,1,5-8H2 |
Clave InChI |
YMKVSBXTEAZPQB-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOCCOC1=C(C(=C(C=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)

![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)

![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)



![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
